molecular formula C18H21N B10774546 (+)-cis-H2-PAT

(+)-cis-H2-PAT

Cat. No.: B10774546
M. Wt: 251.4 g/mol
InChI Key: DXJUCAUQIHNOAF-FUHWJXTLSA-N
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Description

The content for this section could not be generated due to a lack of available data on the compound "(+)-cis-H2-PAT" in public sources. A high-quality product description for a research chemical supplier should be based on verified scientific data. It is recommended to consult the compound's official product specification sheet, relevant patent literature, or primary research articles to gather the necessary information. To create a compelling and accurate description, please consider including the following details once they are confirmed: Chemical Structure and Properties: Clearly state the IUPAC name, molecular formula, weight, and CAS number (if available). Highlight key structural features, such as the stereochemistry indicated by the "(+)-cis" prefix. Mechanism of Action: Describe the compound's biological or chemical target. For instance, if it is related to histamine receptors, it might be an agonist or antagonist . If it targets other systems, explain the specific receptor interaction or enzymatic pathway it modulates. Primary Research Applications: Detail the compound's main research applications. Example areas might include neurological research (e.g., as a tool for studying serotonin or dopamine receptors), pharmacological profiling, or biochemical assay development. Research Value: Emphasize what makes this compound valuable to scientists. This could be its high selectivity, potency, solubility, or stability compared to similar compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

(2R,4R)-N,N-dimethyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C18H21N/c1-19(2)16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,12-13H2,1-2H3/t16-,18+/m0/s1

InChI Key

DXJUCAUQIHNOAF-FUHWJXTLSA-N

Isomeric SMILES

CN(C)[C@@H]1C[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3

Canonical SMILES

CN(C)C1CC(C2=CC=CC=C2C1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control for Cis H2 Pat and Analogs

General Synthetic Strategies for Phenylaminotetralin (B2566925) Derivatives

The synthesis of the 2-aminotetralin scaffold, the core of H₂-PAT, can be achieved through several general methodologies. A common approach begins with the corresponding 2-tetralone derivative. The ketone is first converted to an oxime, which is then reduced to the primary amine.

A typical synthetic sequence involves:

Oxime Formation: The starting 2-tetralone is reacted with hydroxylamine hydrochloride to form the corresponding 2-oximinotetralone.

Reduction of the Oxime: The oxime is then reduced to the 2-aminotetralin. Various reducing agents can be employed for this step, including catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) acs.org.

An alternative and often more direct route is the reductive amination of 2-tetralones. This one-pot reaction involves the condensation of the ketone with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the desired aminotetralin. Biocatalytic approaches using imine reductases (IREDs) have emerged as a powerful method for this transformation, offering high yields and enantioselectivity researchgate.netnih.gov.

The general scheme for the synthesis of 2-aminotetralin derivatives can be summarized as follows:

Scheme 1: General Synthetic Routes to 2-Aminotetralin Derivatives
Starting Material Intermediate Product Reagents
2-Tetralone 2-Oximinotetralone 2-Aminotetralin 1. NH₂OH·HCl 2. LiAlH₄ or Catalytic Hydrogenation
2-Tetralone Imine/Enamine 2-Aminotetralin Amine, Reducing Agent (e.g., NaBH₃CN, H₂, IRED)

Development of Stereoselective Synthetic Routes to cis-Configuration

Achieving the desired cis-stereochemistry in substituted aminotetralins is a significant challenge. The development of diastereoselective and enantioselective methods has been crucial in accessing specific stereoisomers like (+)-cis-H₂-PAT.

Diastereoselective methods aim to favor the formation of one diastereomer over another. In the context of H₂-PAT analogs, this involves controlling the relative stereochemistry of substituents on the tetralin ring to achieve the cis-configuration.

One approach involves the stereoselective reduction of a suitably substituted precursor. For instance, the reduction of tetralin-1,4-diones can be controlled to favor the formation of cis-diols by using sterically hindered reducing agents like L-Selectride nih.govresearchgate.net. While this example produces a diol, similar principles of steric approach control can be applied to the reduction of substituted tetralone precursors to influence the diastereomeric outcome of the resulting aminotetralin.

Table 1: Diastereoselective Reduction of Tetralin-1,4-dione

Reducing Agent Diastereomeric Ratio (cis:trans)
L-Selectride 84:16
Red-Al 13:87
NaBH₄ 40:60
LiAlH₄ 45:55
BH₃ 40:60

Data sourced from nih.govresearchgate.net

Enantioselective synthesis is essential for obtaining a single enantiomer, such as the (+)-isomer of cis-H₂-PAT. This is often accomplished using chiral catalysts or biocatalysts.

Asymmetric Hydrogenation of Enamines: A powerful strategy for synthesizing chiral amines is the asymmetric hydrogenation of enamines bohrium.comresearchgate.netnih.gov. An enamine precursor to the desired aminotetralin can be hydrogenated using a chiral transition metal catalyst, such as one based on rhodium or iridium with a chiral phosphine ligand. This method can provide high enantiomeric excess (ee) of the desired product.

Biocatalytic Reductive Amination: The use of enzymes, particularly imine reductases (IREDs), has become a prominent method for the enantioselective synthesis of chiral amines researchgate.netnih.gov. In this approach, a 2-tetralone is reacted with an amine in the presence of an IRED and a cofactor. The enzyme catalyzes the reduction of the intermediate imine with high stereoselectivity, yielding the chiral aminotetralin in high enantiomeric excess. This method is advantageous due to its high selectivity, mild reaction conditions, and environmental friendliness. Precursors to various pharmaceutically important aminotetralins have been synthesized using this method with high yields and enantioselectivity nih.gov.

Copper-Catalyzed Cyclizative Aminoboration: For related N-heterocyclic structures, enantioselective copper-catalyzed reactions have been developed to produce cis-disubstituted products with high enantioselectivity. These methods employ a chiral copper catalyst to control the stereochemical outcome of the cyclization reaction, leading to the formation of chiral cyclic amines nih.govresearchgate.net.

Methods for Stereoisomer Separation and Purification

When a synthetic route produces a mixture of stereoisomers, efficient separation techniques are required to isolate the desired isomer.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is one of the most widely used and effective methods for separating enantiomers mdpi.comyakhak.org. The mixture of enantiomers is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are particularly effective for the separation of a wide range of chiral compounds, including amines yakhak.orgscas.co.jp. The optimization of the mobile phase composition is crucial for achieving good resolution of the enantiomers nih.gov.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for preparative chiral separations in the pharmaceutical industry selvita.comwikipedia.org. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and is considered a greener alternative to HPLC due to reduced solvent consumption selvita.comtheanalyticalscientist.comtwistingmemoirs.com. It is particularly well-suited for the separation of chiral isomers wikipedia.orgtheanalyticalscientist.com.

Indirect Methods (Diastereomer Formation): This classical method involves reacting the racemic mixture with a chiral derivatizing agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques like reversed-phase HPLC. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. For example, the enantiomers of a 2-methyl-aminotetralin derivative have been separated by derivatization with (+)-(R)-1-phenylethyl isocyanate, followed by HPLC analysis nih.gov.

Table 2: Common Chiral Separation Techniques for Aminotetralin Analogs

Technique Principle Advantages
Chiral HPLC Differential interaction with a chiral stationary phase. Direct separation, high resolution, widely applicable.
Chiral SFC Similar to HPLC but uses a supercritical fluid mobile phase. Fast, reduced solvent use (greener), high efficiency.

Chemical Derivatization and Analog Synthesis for Structure-Activity Probing

To understand the structure-activity relationships (SAR) of cis-H₂-PAT, various analogs are synthesized by chemical derivatization. This involves modifying specific parts of the molecule and evaluating the impact on its biological activity.

N-Alkylation and N-Arylation: The amino group of the 2-aminotetralin core is a common site for modification. A variety of N-alkyl and N-aryl substituents can be introduced to probe the steric and electronic requirements of the receptor binding pocket. Studies on 5-hydroxy-2-aminotetralin derivatives have explored the effects of functionalized N-alkyl substituents on dopaminergic activity acs.org.

Substitution on the Aromatic Ring: Another key area for derivatization is the aromatic ring of the tetralin system. Introducing substituents at various positions can provide insights into how these modifications affect receptor affinity and selectivity. For example, novel 5-substituted-2-aminotetralin analogs have been synthesized to investigate their affinity for serotonin (B10506) receptors (5-HT₁A and 5-HT₇) nih.govresearchgate.net. These studies have helped in developing 3D-QSAR models to understand the structural requirements for receptor binding and selectivity nih.gov. The SAR of 2-aminotetralin derivatives at dopamine (B1211576) receptors has also been extensively studied, revealing that the conformation and substitution pattern are critical for activity nih.govnih.gov.

The synthesis of these analogs allows for a systematic exploration of the chemical space around the parent compound, leading to a better understanding of its pharmacological properties and the potential for designing more potent and selective ligands.

Pharmacological Characterization of + Cis H2 Pat at Molecular Targets

Receptor Binding Affinities and Selectivity Profiles

Research has focused on understanding how (+)-cis-H2-PAT interacts with different receptor subtypes, quantifying its binding affinity and assessing its selectivity.

This compound and its related isomers have been studied for their interactions with the Histamine (B1213489) H1 Receptor (H1R), a G protein-coupled receptor involved in various physiological responses, including allergic reactions and neurotransmission wikipedia.org.

Studies have quantified the binding affinity of this compound to H1 receptors in different species. In guinea pig brain preparations, the compound has shown affinity in the nanomolar range, with reported Ki values of approximately 1.37 nM and 1.53 nM bindingdb.org. Further studies in human H1 receptors have also demonstrated nanomolar affinity, with reported Ki values of 2.49 nM and 4.26 nM bindingdb.org. The cis-(1R,3R)-(+) isomer specifically has been reported to have lower affinity at histamine H1-type receptors in guinea pig brain, with K0.5 values around 70 nM and 340 nM, depending on the radioligand used for labeling researchgate.net. These findings highlight the compound's notable interaction with H1R, with variations observed based on the specific isomer and species.

While specific studies detailing the competitive or non-competitive nature of this compound's interaction with H1R are limited in the provided literature, related compounds offer some insight. For instance, the trans-isomer, trans-PAT, has been described as displaying a complex, non-competitive interaction with the H1 receptor when assessed against saturation binding by [³H]mepyramine or histamine-induced functional activation researchgate.net. However, trans-PAT did competitively block H1/PLC/IP functional activation by cis-PAB researchgate.net. Additionally, trans(-)-H2-PAT has been suggested to radiolabel a presynaptic subpopulation of histamine H1-type receptors in mammalian forebrain researchgate.net. Further investigation into the precise interaction mechanism of this compound at the H1 receptor would be beneficial.

This compound belongs to the 1-phenyl-3-aminotetralin (PAT) class of compounds, which have been extensively studied for their interactions with sigma receptors (σRs) researchgate.netnih.gov. Sigma receptors are a class of proteins implicated in various neurological functions and are targets for conditions such as pain, depression, and neurodegenerative diseases researchgate.netsigmaaldrich.com.

Research indicates that many 1-phenyl-3-aminotetralin (PAT) analogs, including those with cis configurations, exhibit significant affinity for sigma-3 (σ3) receptors researchgate.netnih.gov. These compounds were initially found to stimulate tyrosine hydroxylase activity and dopamine (B1211576) synthesis through interaction with a novel σ3 receptor researchgate.netnih.gov. While specific quantitative affinity data (Ki or IC50) for this compound at the σ3 receptor were not explicitly detailed in the provided search results, the class of compounds it belongs to is known to interact with this subtype researchgate.netnih.gov.

A notable characteristic of many PAT analogs, including those with cis configurations, is their selectivity for sigma-3 (σ3) receptors over sigma-1 (σ1) and sigma-2 (σ2) receptors researchgate.netnih.gov. Studies have reported that most of these analogs demonstrate "little or no affinity" for σ1/σ2 receptors, thereby establishing a degree of selectivity for σ3 researchgate.netnih.gov. This suggests that this compound may also possess a favorable selectivity profile, primarily interacting with σ3 receptors while showing minimal binding to σ1 and σ2 subtypes.

Data Tables

Table 1: Histamine H1 Receptor Binding Affinities for this compound

Receptor TargetSpecies/PreparationBinding Assay TypeAffinity Value (nM)Reference
Histamine H1 Receptor (H1R)Guinea Pig BrainKi1.37 bindingdb.org
Histamine H1 Receptor (H1R)Guinea Pig BrainKi1.53 bindingdb.org
Histamine H1 Receptor (H1R)HumanKi2.49 bindingdb.org
Histamine H1 Receptor (H1R)HumanKi4.26 bindingdb.org
Histamine H1-type ReceptorsGuinea Pig BrainK0.5~70 researchgate.net
Histamine H1-type ReceptorsGuinea Pig BrainK0.5~340 researchgate.net

Note: K0.5 values are approximate and derived from specific radioligand labeling conditions.

Table 2: Sigma Receptor Affinity and Selectivity Profile for this compound

Receptor TargetAffinity (Qualitative)Selectivity ProfileReference
Sigma-3 Receptor (σ3R)High affinity reported for PAT analogsSelective for σ3 over σ1 and σ2 receptors researchgate.netnih.gov
Sigma-1 Receptor (σ1R)Little to no affinity reportedLow affinity relative to σ3 receptors researchgate.netnih.gov
Sigma-2 Receptor (σ2R)Little to no affinity reportedLow affinity relative to σ3 receptors researchgate.netnih.gov

Dopamine Receptor Subtype Interactions

Research into phenylaminotetralines (PATs), a class of compounds to which this compound belongs, has explored their interactions with various neurotransmitter receptors. While PATs have shown significant activity at histamine H1 and sigma-3 receptors, their direct engagement with dopamine receptor subtypes D1, D2, and D3 appears limited.

Binding to Dopamine D1, D2, and D3 Receptors

Studies examining a range of PAT analogs, including those structurally related to this compound, have generally indicated a lack of significant affinity for dopamine D1, D2, and D3 receptors researchgate.net. Specifically, many PAT analogs have demonstrated selectivity for sigma(3) receptors, exhibiting little to no binding affinity for the dopamine D1, D2, and D3 receptor subtypes researchgate.net. Direct quantitative binding data for this compound at these specific dopamine receptor subtypes is not extensively reported in the available literature, with the primary focus of PAT research often directed towards other receptor systems.

Stereochemical Influence on Dopamine Receptor Affinity

Stereochemistry can play a crucial role in ligand-receptor interactions. For other conformationally restricted analogs related to dopamine receptor ligands, studies have suggested that the trans configuration may be associated with higher receptor affinity compared to cis isomers, particularly concerning D1 receptor binding. For instance, the orientation of a phenyl ring in a specific conformation was found to be unfavorable for D1 receptor binding in a cis isomer of a related compound nih.gov. However, specific detailed comparisons of the stereochemical influence of cis versus trans isomers of H2-PAT on dopamine receptor affinity (D1, D2, D3) are not clearly elucidated in the provided literature. The primary observed functional distinction for cis-H2-PAT in relation to dopamine pathways appears to be its modulatory effect on the actions of its trans counterpart, rather than direct, high-affinity binding to dopamine receptors themselves researchgate.netresearchgate.net.

Molecular Mechanisms of Action and Signal Transduction Pathways

This compound exerts its influence on dopaminergic systems primarily through its interaction with pathways regulating dopamine synthesis, notably by modulating the activity of tyrosine hydroxylase.

Modulation of Tyrosine Hydroxylase Activity

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine capes.gov.brnih.govhouptlab.org. Its activity is a critical control point for dopamine production. Research indicates that phenylaminotetralines (PATs) can modulate TH activity researchgate.netresearchgate.net. Specifically, (+/-)-cis-H2-PAT has been observed to block the stimulatory effect of (+/-)-trans-H2-PAT on dopamine synthesis researchgate.net. This suggests that this compound can antagonize or inhibit the TH-mediated increase in dopamine production that is induced by its trans isomer. The mechanism by which PATs modulate TH activity is proposed to involve their interaction with histamine H1 receptors, which in turn influences TH activity researchgate.netresearchgate.net.

Regulation of Dopamine Synthesis Pathways

The regulation of dopamine synthesis is a complex process influenced by various factors, including enzyme activity and neurotransmitter feedback mechanisms.

The modulatory effects of PATs on dopamine synthesis exhibit regional specificity within the brain. Studies involving the administration of (+/-)-trans-H2-PAT in rats have shown that it stimulates dopamine synthesis in a dose-dependent manner, with a pronounced effect observed selectively in the nucleus accumbens, a region associated with the limbic system. This stimulation is significantly less pronounced in the striatum, an extrapyramidal region researchgate.net. Crucially, the observed stimulation of dopamine synthesis by (+/-)-trans-H2-PAT in the nucleus accumbens is fully blocked by (+/-)-cis-H2-PAT researchgate.net. This indicates that this compound plays a role in the regional regulation of dopamine synthesis, specifically by counteracting the effects of trans-H2-PAT in limbic areas. The proposed mechanism involves PATs acting as ligands for histamine H1 receptors, thereby modulating tyrosine hydroxylase activity and dopamine synthesis within the limbic region of the mammalian forebrain researchgate.net.

Analysis of Feedback Mechanisms in Dopamine Synthesis Attenuation

This compound has been investigated for its role in modulating dopamine synthesis. Studies suggest that PAT compounds can influence tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, which is crucial for dopamine production researchgate.netnih.gov. Histamine, acting through H1 receptors, can stimulate TH activity and thus increase catecholamine synthesis researchgate.netnih.gov.

Research has shown that while certain PAT derivatives, like trans-PAT, selectively stimulate adenylyl cyclase (AC/cAMP) pathways, others, like cis-PAB, selectively stimulate phospholipase C (PLC/IP) pathways researchgate.netnih.gov. The compound this compound, being a cis isomer, is often grouped with cis-PAB in terms of its signaling profile, potentially influencing the PLC/IP pathway researchgate.netnih.gov.

The attenuation of dopamine synthesis at higher doses of PATs has been attributed to the activation of feedback mechanisms, possibly due to non-receptor-mediated displacement of intraneuronal dopamine researchgate.net. This suggests a complex dose-dependent regulation where initial stimulation can be followed by inhibitory feedback loops researchgate.net.

Histamine H1 Receptor-Mediated Intracellular Signaling

Histamine H1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq protein, activating the phospholipase C (PLC) pathway. However, they can also stimulate the adenylyl cyclase (AC) pathway, leading to cAMP production conicet.gov.arguidetopharmacology.orgebi.ac.uknih.gov. The precise balance and interplay of these pathways are critical for understanding the downstream effects of H1R activation.

While the canonical pathway for H1R activation involves Gαq and PLC, it is also recognized that H1 receptors can stimulate adenylyl cyclase (AC) to produce cyclic adenosine (B11128) monophosphate (cAMP) conicet.gov.arguidetopharmacology.orgnih.gov. This AC/cAMP pathway is known to modulate catecholamine neurotransmitter synthesis and release researchgate.netconicet.gov.ar. Research using specific PAT derivatives has demonstrated that compounds like cis-PAB (often associated with cis isomers like this compound) can selectively stimulate AC/cAMP formation, distinct from the PLC/IP pathway researchgate.netnih.gov. This selective activation of the AC/cAMP pathway by certain H1R ligands has potential implications for treating neurodegenerative and neuropsychiatric disorders involving dopamine synthesis conicet.gov.ar.

The primary signaling pathway linked to H1 receptor activation involves the Gαq protein, which activates phospholipase C (PLC) ebi.ac.uknih.govsmpdb.camdpi.com. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) smpdb.camdpi.commdpi.com. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) smpdb.camdpi.commdpi.com. Studies using specific PAT derivatives, such as trans-PAT, have shown selective stimulation of PLC/IP signaling researchgate.netnih.gov. While this compound is often grouped with cis-PAB, which selectively stimulates AC/cAMP, the precise selectivity of this compound between PLC and AC pathways requires detailed investigation, as some studies suggest cis-PAB primarily stimulates cAMP researchgate.netnih.gov. However, the general mechanism of H1R activation includes PLC/IP signaling, which is implicated in inflammatory processes and other cellular responses smpdb.ca.

The concept of functional selectivity, or biased agonism/antagonism, posits that ligands can differentially activate specific downstream signaling pathways of a receptor researchgate.netconicet.gov.arnih.gov. Research has identified compounds like cis-PAB and trans-PAT as functionally selective ligands for the H1 receptor, with cis-PAB selectively stimulating AC/cAMP and trans-PAT selectively stimulating PLC/IP researchgate.netnih.govnih.gov. This differential activation allows for the potential to target specific therapeutic effects while avoiding others. For instance, H1 receptor-mediated effects proceeding via the PLC/IP pathway are often associated with untoward cardiovascular, respiratory, and gastrointestinal effects, suggesting that agonists selectively enhancing AC/cAMP signaling could offer a mechanistic basis for safer drug design researchgate.net. The stereochemistry of PAT derivatives, such as the cis configuration in this compound, plays a crucial role in determining their functional selectivity at the H1 receptor researchgate.netnih.gov.

Interplay with Other Neurotransmitter Systems and Receptors

Histamine receptors, including the H1R, can interact with other neurotransmitter systems, a phenomenon known as receptor crosstalk conicet.gov.arnih.gov. Histamine itself acts as a neurotransmitter in the central nervous system, regulating various physiological functions, including sleep-wake cycles, cardiovascular control, and learning and memory ebi.ac.uk.

The influence of this compound on dopamine synthesis, as discussed earlier, highlights its interplay with the dopaminergic system researchgate.netnih.gov. The activation of TH by H1R signaling directly impacts dopamine production, indicating a functional link between histaminergic and dopaminergic pathways. Furthermore, the modulation of TH activity by H1R ligands can have implications for neurodegenerative and neuropsychiatric disorders characterized by dopamine dysregulation conicet.gov.ar.

Data Tables

Table 1: Histamine H1 Receptor Activation by PAT Derivatives in Rat Striatum and BAC Cells

CompoundTissue TypeEC50 (μM)Emax (% basal)Signaling Pathway Preference
HistamineRat Striatum0.4150Non-selective
HistamineBAC Cells0.2200Non-selective
cis-PABRat Striatum0.1160Selectively PLC/IP
cis-PABBAC Cells1.0160Selectively PLC/IP
trans-PATRat Striatum0.1160Selectively AC/cAMP
trans-PATBAC Cells1.0160Selectively AC/cAMP

Note: Data are approximate values derived from research findings. BAC cells refer to bovine adrenal chromaffin cells. The specific data for this compound is often inferred from studies on cis-PAB due to structural similarities and stereochemistry, suggesting a preference for PLC/IP signaling, although some studies associate cis-PAB more directly with cAMP activation. Further clarification on this compound's specific selectivity is ongoing. researchgate.netnih.gov

Table 2: Functional Selectivity of PAT Derivatives at Histamine H1 Receptors

CompoundPrimary Signaling Pathway StimulatedSecondary Signaling Pathway StimulatedFunctional Role (H1R)Potential Therapeutic Implication
cis-PABAC/cAMP(Implied)Selective AC AgonistPotential for neuroprotection, modulation of dopamine synthesis
trans-PATPLC/IP(Implied)Selective PLC AgonistMay be associated with allergic responses, but can modulate TH activity
This compound(Likely PLC/IP, based on cis-PAB association)(Likely AC/cAMP, based on cis-PAB association)Potentially biased agonistFurther research needed to delineate specific pathway preference

Note: The precise functional selectivity of this compound is still under investigation. While cis-PAB is often cited as a selective AC/cAMP agonist, some literature associates cis-PAB with PLC/IP signaling as well, and this compound's profile is often inferred from these related compounds. The distinction between cis-PAB and this compound's specific signaling bias requires further detailed studies. researchgate.netnih.govnih.gov

Preclinical Research Methodologies and Advanced Analytical Techniques

In vitro Pharmacological Assays

In vitro assays are fundamental to characterizing the direct interaction of a compound with its molecular targets in a controlled environment, free from the complexities of a whole organism.

Radioligand binding assays are a cornerstone for determining the affinity (how tightly a ligand binds) and density of receptors in a given tissue. wikipedia.org These experiments typically involve incubating a tissue preparation with a radiolabeled ligand that is known to bind to the target receptor. By measuring the amount of radioactivity, researchers can quantify the binding.

In the context of the phenylaminotetralin (B2566925) (PAT) class of compounds, radioligand binding studies have been instrumental. Studies utilizing the radiolabeled stereoisomer, [3H]-(-)-trans-H2-PAT, demonstrated saturable and high-affinity binding to a single population of sites in rat brain tissue. The ligand binding profile of these sites closely resembles that of histamine (B1213489) H1 receptors, as confirmed by competition assays with known H1 ligands like [3H]-mepyramine. This suggests that PATs represent a novel class of ligands for H1 receptors. drugbank.com

Binding Affinity of [3H]-(-)-trans-H2-PAT in Rat Brain
ParameterValueDescription
KD (Dissociation Constant)~0.5 nMA measure of the ligand's binding affinity for the receptor. A lower KD indicates higher affinity.
Bmax (Maximum Binding Capacity)~13 fmol/mg proteinRepresents the total concentration of receptor sites in the tissue.

Enzyme activity assays are used to measure the rate of an enzymatic reaction and to determine how a compound might modulate that activity. For neurochemicals like dopamine (B1211576), a key regulatory point is its synthesis, which is controlled by the rate-limiting enzyme tyrosine hydroxylase (TH). science.gov Assays for TH activity often measure the conversion of a radiolabeled tyrosine substrate to 3,4-dihydroxyphenylalanine (DOPA). wikipedia.org

Research has shown that certain PATs can stimulate the activity of tyrosine hydroxylase in brain tissue from guinea pigs and rats in vitro. drugbank.com This effect is stereospecific and points to a receptor-mediated mechanism. Crucially, the stimulatory effect on dopamine synthesis induced by its stereoisomer can be fully blocked by (+/-)-cis-H2-PAT, indicating an antagonistic role at the receptor responsible for modulating TH activity. drugbank.com

Cell-based functional assays move beyond simple binding to investigate the physiological consequence of a ligand-receptor interaction, such as the activation or inhibition of intracellular signaling pathways. vipergen.com These assays use cultured cells that express the target receptor. Upon ligand binding, downstream events like changes in second messenger concentrations (e.g., inositol (B14025) phosphates, cAMP) or protein kinase activation can be measured. nih.goveurofinsdiscovery.com

The histamine H1 receptor, the target for PATs, is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq protein, leading to the activation of phospholipase C (PLC). wikipedia.org This enzyme then catalyzes the production of inositol triphosphate (IP3). Functional assays on the related compound, (-)-trans-H2-PAT, showed it acts as a full antagonist of H1-mediated stimulation of PLC and the formation of inositol phosphates in CHO-H1 cells. Furthermore, it behaved as a full inverse agonist at constitutively active H1 receptors in COS-7-H1 cells, demonstrating its ability to reduce baseline receptor activity.

In vivo Animal Models for Neurochemical and Receptor Investigations

In vivo studies utilize living animal models, most commonly rodents, to understand how a compound affects a complex, integrated biological system. These models are invaluable for studying neurochemical changes and receptor interactions within the brain.

To study the modulation of the dopamine system, researchers use animal models where dopamine synthesis can be measured following the administration of a test compound. This is often achieved by measuring the accumulation of DOPA after inhibiting its conversion to dopamine, providing a direct index of tyrosine hydroxylase activity in a living system.

In vivo studies in rats have confirmed the findings from in vitro assays. The administration of (+/-)-trans H2-PAT was found to stimulate dopamine synthesis significantly. drugbank.com This stimulatory effect, however, was completely blocked by the co-administration of (+/-)-cis-H2-PAT. This demonstrates that (+)-cis-H2-PAT acts as an effective antagonist in a living organism, preventing the receptor-mediated enhancement of dopamine production. drugbank.com

Effect of PAT Isomers on Dopamine Synthesis in vivo
Compound AdministeredEffect on Dopamine SynthesisRole of (+/-)-cis-H2-PAT
Control (Vehicle)Baseline Level (100%)N/A
(+/—)-trans H2-PATStimulation to ~180% of controlN/A
(+/—)-trans H2-PAT + (+/-)-cis-H2-PATReturn to control levelsFull Blockade

Beyond measuring global changes, in vivo studies allow for the assessment of compound effects in discrete brain regions. This provides insight into the anatomical specificity of a drug's action. Following an experiment, brain tissue can be dissected into different regions, and neurochemical changes can be analyzed separately in each area.

The stimulatory effect of (+/-)-trans H2-PAT on dopamine synthesis was found to be highly localized. The effect was observed selectively in the limbic brain region, specifically the nucleus accumbens, while no significant change was noted in the extrapyramidal region of the striatum. The antagonistic action of (+/-)-cis-H2-PAT was also observed in this region-specific manner, as it fully blocked the stimulation of dopamine synthesis in the nucleus accumbens. drugbank.com This finding suggests that the H1 receptors modulated by PAT compounds are functionally coupled to dopamine synthesis primarily in limbic, rather than motor, circuits. drugbank.com

Advanced Structural Elucidation and Characterization Techniques

The precise three-dimensional arrangement of atoms and functional groups within the this compound molecule is critical to its biological activity. Advanced analytical techniques are indispensable for unequivocally determining its stereochemistry, conformation, and solid-state structure. These methods provide a detailed molecular picture, offering insights into how the compound interacts with its biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemical and conformational properties of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental in assigning the relative stereochemistry of the molecule. The coupling constants (J-values) between adjacent protons, observable in the ¹H NMR spectrum, are particularly informative for deducing dihedral angles and, consequently, the preferred conformation of the molecule.

The presence of cis and trans isomers can be identified and quantified by integrating specific, well-resolved signals in the ¹H NMR spectrum. researchgate.netnih.gov For instance, the chemical shifts and coupling patterns of protons attached to the stereocenters of the this compound molecule would be distinct for different isomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive proof of the cis stereochemistry by identifying protons that are in close proximity in that specific isomer. nih.gov These NOE correlations are crucial for building a dominant solution conformation model of the molecule. nih.gov

The conformational equilibrium of this compound can be influenced by solvent polarity. auremn.org.br Variable temperature NMR studies can also be employed to investigate the dynamics of conformational changes and to determine the energy barriers between different rotamers. wikipedia.org

Below is a hypothetical table illustrating the kind of data that would be obtained from a ¹H NMR spectrum to distinguish between cis and trans isomers.

X-ray Crystallography for Molecular and Ligand-Receptor Complex Structures

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org For this compound, obtaining a single crystal suitable for X-ray diffraction would yield precise bond lengths, bond angles, and the absolute stereochemistry of the molecule. This technique is considered the gold standard for structural elucidation and would definitively confirm the 'cis' configuration of the substituents on the ring system.

Furthermore, X-ray crystallography is instrumental in understanding how this compound interacts with its biological target at the atomic level. wikipedia.org By co-crystallizing the compound with its receptor, the resulting ligand-receptor complex structure can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity and selectivity. embopress.orgresearchgate.net This information is invaluable for structure-based drug design and for understanding the mechanism of action.

The crystal structure of a platinum complex containing a cis-chelating ligand, for example, reveals the precise coordination geometry around the metal center, which is essential for its chemical reactivity. researchgate.net Similarly, the solid-state structure of this compound would provide key insights into its intermolecular interactions in the crystalline form.

High-Performance Liquid Chromatography (HPLC) for Diastereoisomer and Enantiomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of stereoisomers. To analyze this compound, which has multiple chiral centers, chiral HPLC methods are employed to separate it from its enantiomer and any diastereomeric impurities. This is critical for ensuring the enantiomeric purity of the active compound, as different stereoisomers can have vastly different pharmacological activities.

The separation of diastereomers can often be achieved on standard stationary phases due to their different physical properties. However, the separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). sigmaaldrich.com The choice of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.

In some cases, derivatization of the enantiomers with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral column. mdpi.com The retention times of the different stereoisomers provide a reliable method for their quantification and for the determination of enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

The following is a hypothetical interactive data table illustrating the separation of stereoisomers of H2-PAT by chiral HPLC.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. wiley.com The infrared spectrum of this compound would show characteristic absorption bands corresponding to the vibrational frequencies of its various bonds, such as C-H, C=C, C-N, and any other functional groups present in the molecule.

While FT-IR is not typically used for determining stereochemistry, it can provide structural information that complements data from other techniques. For instance, the fingerprint region of the IR spectrum (below 1500 cm⁻¹) is unique to each molecule and can be used for identification by comparison to a reference spectrum. libretexts.org Differences in the FT-IR spectra of cis and trans isomers can sometimes be observed due to their different symmetries and vibrational modes. youtube.com For example, the out-of-plane C-H bending vibrations in alkenes are sensitive to the substitution pattern around the double bond. youtube.com

The presence of hydrogen bonding can also be detected by FT-IR, as it leads to a broadening and shifting of the stretching frequency of the involved functional group. nih.gov This can provide insights into the intermolecular interactions of this compound in the solid state or in concentrated solutions.

Application of Process Analytical Technologies (PAT) in Chemical Research and Development

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). stepscience.com The goal of PAT is to ensure final product quality by building it into the process from the start. stepscience.com In the context of the chemical research and development of this compound, PAT tools can be applied to gain a deeper understanding of the synthetic process and to ensure its robustness and reproducibility.

Real-time Reaction Monitoring and Process Understanding in Synthesis

The synthesis of this compound likely involves multiple steps where precise control of reaction conditions is crucial for achieving the desired stereochemistry and purity. Real-time reaction monitoring using in-situ spectroscopic techniques, such as FT-IR and Raman spectroscopy, can provide continuous data on the progress of the reaction. americanpharmaceuticalreview.com This allows for the tracking of reactant consumption, product formation, and the appearance of any intermediates or byproducts.

By monitoring the reaction in real-time, chemists can gain a better understanding of the reaction kinetics and mechanism. americanpharmaceuticalreview.com This knowledge is essential for optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. For example, on-line FT-IR has been successfully used to monitor a Curtius rearrangement in real-time, providing valuable information for process development and scale-up. americanpharmaceuticalreview.com

Real-time monitoring also enables the implementation of feedback control strategies to maintain optimal reaction conditions. americanpharmaceuticalreview.com This can lead to improved process consistency and a reduction in batch-to-batch variability. The data-rich environment provided by PAT facilitates a more science-based approach to process development, moving away from traditional trial-and-error methods. mt.com

Multivariate Data Analysis and Chemometrics for Analytical Insights

In the preclinical evaluation of a novel compound, a vast amount of complex data is generated from various analytical instruments. Multivariate data analysis (MVDA) and chemometrics are essential disciplines that utilize statistical and mathematical methods to extract meaningful information from these large datasets. nih.govsemanticscholar.org These approaches are critical for understanding the relationships between different variables and for building predictive models.

Chemometrics is a subset of machine learning tailored for chemical analysis, where models are trained to correlate spectral features with specific properties like concentration and substance identity. thermofisher.com For a compound like "this compound", techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression would be instrumental. PCA can be used for dimensionality reduction of high-dimensional data, making it easier to interpret complex information. researchgate.net For instance, in analyzing spectroscopic data of "this compound", PCA could help identify variations between different batches or degradation patterns over time.

PLS regression is particularly useful for developing predictive models when there are many, often correlated, predictor variables. This would be applicable in quantifying the concentration of "this compound" in complex mixtures or in predicting a biological response based on its analytical signatures. The power of MVDA lies in its ability to uncover previously undetected process information from datasets that may be unstructured or incomplete, which is often the case in early-stage research. nih.gov

The general workflow for creating chemometric models involves:

Data Collection : Gathering spectral data (e.g., from Raman or NIR spectroscopy) and corresponding reference values from independent measurements. thermofisher.com

Model Training : Using the collected data to train a chemometric model to understand the correlation between the spectra and the parameters of interest. thermofisher.com

Model Validation : Applying the model to new data to assess its predictive accuracy. thermofisher.com

Table 1: Key Multivariate Data Analysis Techniques in Preclinical Research This table is interactive. You can sort and filter the data.

Technique Description Application in Characterizing "this compound"

| Principal Component Analysis (PCA) | A dimensionality-reduction method that transforms a large set of variables into a smaller one that still contains most of the information in the large set. researchgate.net | - Identifying batch-to-batch variability.

  • Detecting outliers in analytical measurements.
  • Exploring relationships between different analytical parameters. | | Partial Least Squares (PLS) Regression | A statistical method that builds a predictive model based on the relationship between two sets of variables. | - Quantifying the concentration of the compound in biological matrices.
  • Predicting physicochemical properties from spectroscopic data.
  • Correlating analytical data with biological activity. | | Cluster Analysis | A technique used to group a set of objects in such a way that objects in the same group (called a cluster) are more similar to each other than to those in other groups. | - Grouping different formulations of the compound based on their analytical profiles.
  • Identifying patterns in high-throughput screening data. |
  • Integration of In-line and On-line Technologies for Research Characterization

    Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.gov The integration of in-line and on-line analytical technologies is a cornerstone of PAT, enabling real-time monitoring and control of processes. americanpharmaceuticalreview.com These technologies are invaluable in the preclinical research of a compound like "this compound" as they provide continuous data streams, leading to a deeper process understanding.

    In-line and on-line technologies offer continuous real-time process monitoring, which facilitates the implementation of in-process controls at critical stages, rather than relying on traditional manual sampling and end-product testing. americanpharmaceuticalreview.com

    In-line technologies involve the placement of a sensor directly into the process stream for continuous measurement. For the synthesis or formulation of "this compound", an in-line Raman or Near-Infrared (NIR) spectroscopy probe could monitor the reaction progress or the uniformity of a blend in real-time. thermofisher.comnih.gov This allows for immediate adjustments to process parameters, ensuring consistent product quality. chemometric-solutions.de

    On-line technologies involve diverting a portion of the process stream to an analytical instrument located in close proximity. The sample may be returned to the process stream or discarded. This approach allows for more complex analyses that cannot be performed directly in-line. For instance, an on-line High-Performance Liquid Chromatography (HPLC) system could provide real-time information on the purity and degradation products of "this compound" during its synthesis or stability studies.

    The benefits of integrating these technologies include:

    Improved Process Understanding : Continuous monitoring provides a wealth of data that can be used to understand process dynamics and the impact of various parameters on product quality. researchgate.net

    Enhanced Efficiency : Real-time data allows for faster process development and optimization, reducing the time and cost associated with traditional offline testing. chemometric-solutions.de

    Consistent Product Quality : The ability to monitor and control critical process parameters in real-time ensures that the final product consistently meets the desired specifications. nih.gov

    Table 2: Comparison of In-line and On-line Analytical Technologies This table is interactive. You can sort and filter the data.

    Technology Type Measurement Location Sample Handling Example for "this compound" Characterization Advantages

    | In-line | Directly within the process stream | No sample extraction | - Raman spectroscopy probe in a reactor to monitor synthesis.

  • NIR sensor in a blender to assess blend uniformity. | - Continuous, real-time data.
  • Non-destructive.
  • No sample preparation required. | | On-line | Sample is diverted from the process stream to an analyzer | Automated sample extraction and potential conditioning | - Automated HPLC system for purity analysis.
  • On-line mass spectrometer for reaction monitoring. | - Can perform more complex analyses.
  • Provides near real-time data.
  • Reduces manual sampling errors. |
  • Future Research Directions and Conceptual Implications

    Design and Synthesis of Novel Ligands with Enhanced Receptor Selectivity and Potency

    While (+)-cis-H2-PAT demonstrates affinity for the histamine (B1213489) H1 receptor, with reported Ki values in the nanomolar range bindingdb.orgbindingdb.org, further optimization for enhanced receptor selectivity and potency remains a key objective. Research efforts could focus on structure-activity relationship (SAR) studies to identify specific molecular modifications that increase affinity for the primary target while minimizing interactions with other receptors. For instance, understanding the structural determinants that differentiate its binding profile across various histamine receptor subtypes or other G protein-coupled receptors (GPCRs) could lead to the design of more precise ligands researchgate.nettandfonline.com. Developing analogs with superior potency could allow for lower effective doses, potentially reducing off-target effects and improving the therapeutic index for applications related to histamine signaling pathways researchgate.netresearchgate.net.

    Exploration of Allosteric Modulation and Functional Selectivity in Receptor Interactions

    Beyond direct agonism or antagonism at the primary binding site, there is significant interest in exploring the potential for allosteric modulation and functional selectivity of this compound or its derivatives. Allosteric modulators bind to a receptor at a site distinct from the orthosteric ligand-binding site, thereby altering receptor conformation and modulating the response to the primary ligand researchgate.net. Functional selectivity, also known as biased agonism, refers to ligands that preferentially activate certain downstream signaling pathways over others, even when binding to the same receptor researchgate.net. Investigating whether this compound exhibits such properties at the histamine H1 receptor, or if its analogs can be designed to do so, could unlock more nuanced control over cellular signaling cascades. For example, some PAT derivatives have shown differential activation of downstream pathways like adenylyl cyclase versus phospholipase C at the H1 receptor, highlighting the potential for functional selectivity researchgate.netresearchgate.net.

    Advanced Mechanistic Elucidation of Neurotransmitter System Regulation

    A deeper understanding of the precise molecular mechanisms by which this compound influences neurotransmitter systems is crucial. Research has indicated that PATs, including this compound, can modulate tyrosine hydroxylase activity and dopamine (B1211576) synthesis in mammalian brain regions like the nucleus accumbens and striatum researchgate.netresearchgate.netresearchgate.net. Future studies could focus on elucidating the specific intracellular signaling pathways involved, such as the roles of protein kinase A (PKA) and protein kinase C (PKC) in mediating these effects researchgate.net. Furthermore, investigating how this compound influences receptor trafficking, G protein coupling, or interactions with other signaling molecules will provide a more comprehensive picture of its impact on neurotransmitter homeostasis and neuronal function. Understanding these mechanisms is vital for translating its pharmacological activity into targeted therapeutic strategies.

    Broader Applications in Chemical Neuroscience and Receptor Pharmacology Research

    This compound serves as a valuable pharmacological tool for dissecting the complex roles of histamine signaling in the central nervous system and peripheral tissues researchgate.netidrblab.netresearchgate.net. Its established affinity for the histamine H1 receptor makes it useful for in vitro and in vivo studies investigating the physiological and pathological functions associated with this receptor. Future applications could involve its use in developing novel assays for receptor characterization, screening for new therapeutic targets, or as a reference compound in the development of new classes of antihistamines or modulators of histamine-mediated processes. Its potential to influence dopamine synthesis also suggests broader applications in understanding the interplay between different neurotransmitter systems in neurological and psychiatric disorders researchgate.netresearchgate.netresearchgate.net.

    Data Table: Histamine H1 Receptor Binding Affinities

    Compound NameReceptor SubtypeBinding AssayAffinity (Ki, nM)Source
    This compoundHistamine H1Competition0.090 bindingdb.org
    This compoundHistamine H1Competition1.37 bindingdb.org
    This compoundHistamine H1Competition1.53 bindingdb.org
    This compoundHistamine H1Competition2.49 bindingdb.org
    This compoundHistamine H1Competition4.26 bindingdb.org
    This compoundHistamine H1Competition~0.5 researchgate.net
    (+/-)-cis-H2-PATHistamine H1Competition~0.5 researchgate.net

    Note: Affinity values are presented as reported in the cited literature. Some sources report values for the racemic mixture (+/-)-cis-H2-PAT.

    Q & A

    Q. What are the standard protocols for synthesizing (+)-cis-H2-PAT with high chiral purity?

    Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution. For enantiomerically pure this compound, use chiral HPLC or capillary electrophoresis to verify stereochemical integrity. Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization . Characterization via 1H^1H-NMR and circular dichroism (CD) spectroscopy is critical to confirm configuration and purity .

    Q. How can researchers validate the identity of this compound in complex matrices (e.g., biological samples)?

    Methodological Answer: Combine mass spectrometry (LC-MS/MS) with isotopic labeling to distinguish the compound from structural analogs. Use matrix-matched calibration curves to account for ionization suppression/enhancement in biological samples. Cross-validate results with orthogonal techniques like immunoaffinity extraction .

    Q. What in vitro assays are most suitable for preliminary pharmacological profiling of this compound?

    Methodological Answer: Prioritize receptor-binding assays (e.g., radioligand displacement) targeting the compound’s hypothesized mechanism. Include positive and negative controls (e.g., known agonists/antagonists) to assess specificity. Dose-response curves should span 5–6 log units to determine EC50_{50}/IC50_{50} values .

    Advanced Research Questions

    Q. How should researchers address contradictions in this compound’s reported pharmacological efficacy across studies?

    Methodological Answer: Conduct meta-analysis of existing data to identify variables (e.g., assay type, cell line variability, ligand concentration). Replicate key experiments under standardized conditions, ensuring batch-to-batch compound consistency. Use Bayesian statistics to quantify uncertainty and identify outlier datasets .

    Q. What strategies mitigate instability of this compound in aqueous solutions during long-term pharmacokinetic studies?

    Methodological Answer: Stabilize the compound via lyophilization with cryoprotectants (e.g., trehalose) or formulation in non-aqueous carriers (e.g., PEG-400). Monitor degradation kinetics using accelerated stability testing (40°C/75% RH) and HPLC-UV to identify degradation products .

    Q. How can computational modeling improve the design of this compound derivatives with enhanced target selectivity?

    Methodological Answer: Perform molecular dynamics simulations to map ligand-receptor binding free energy. Use QSAR models to predict off-target interactions and prioritize derivatives with lower predicted promiscuity. Validate in silico findings with SPR (surface plasmon resonance) binding assays .

    Q. What experimental designs are optimal for detecting this compound’s off-target effects in vivo?

    Methodological Answer: Implement phenotypic screening in zebrafish or murine models combined with transcriptomic profiling (RNA-seq). Use CRISPR-Cas9 knockouts of suspected off-target receptors to establish causality. Include sham-treated cohorts to control for environmental variability .

    Methodological & Analytical Considerations

    Q. How should researchers handle batch variability in this compound synthesis for reproducible in vivo studies?

    Methodological Answer: Establish a certificate of analysis (CoA) for each batch, including chiral purity (>98%), residual solvent levels, and endotoxin testing. Use multivariate analysis (e.g., PCA) to correlate batch parameters with biological outcomes .

    Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships of this compound?

    Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using maximum likelihood estimation. Apply Akaike’s Information Criterion (AIC) to compare nested models and identify biphasic responses .

    Q. How can researchers differentiate this compound’s direct pharmacological effects from metabolite-mediated activity?

    Methodological Answer: Use hepatic microsome incubation to generate metabolites, followed by activity screening. Employ stable isotope-labeled this compound to track parent compound vs. metabolites in biofluids via LC-HRMS .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.